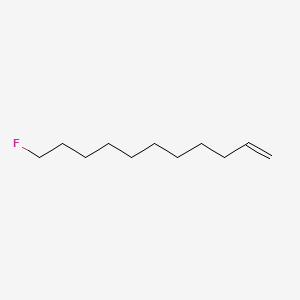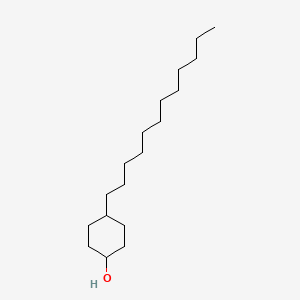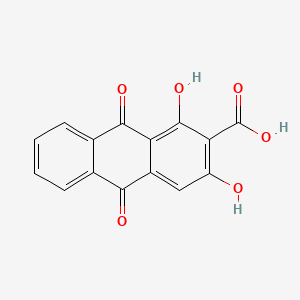
Munjistin
説明
Munjistin is a natural colorant extracted from madder and munjeet roots . It is known to dissolve in alkalis to give a red solution and turns yellow in acids . This compound precipitates with alum to give a bright orange color and has been used with an alum mordant to dye wool orange .
Synthesis Analysis
This compound is one of the natural colorants extracted from madder and munjeet roots . It is also found in Rubia cordifolia L. extract . A specific, simple, sensitive Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination and pharmacokinetic study of purpurin, this compound, and mollugin in rat plasma .Molecular Structure Analysis
The molecular structure of this compound is based on the chemical constituents of Rubia cordifolia L . The fragment at the m/z of 283 represents the structure of this compound .Chemical Reactions Analysis
This compound is known to dissolve in alkalis to give a red solution and turns yellow in acids . It also undergoes electrochemical reactions, making it suitable for analysis by ED .Physical and Chemical Properties Analysis
This compound is soluble in boiling water, ether, benzene, hot glacial acetic acid and is slightly soluble in cold water . It has a melting point of 232-233°C .科学的研究の応用
Anthraquinones and Anti-Plasmodial Activity
Munjistin, identified as an anthraquinone derivative, has been studied for its potential in treating malaria. In a study of Pentas micrantha, a plant used in East African indigenous medicine, this compound derivatives were isolated and evaluated for antiplasmodial activity against Plasmodium falciparum, showing low antiplasmodial activities (Endale et al., 2012).
Pharmacokinetics in Rats
Another research focus has been the pharmacokinetics of this compound. A study developed an Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for determining this compound in rat plasma. This method was applied to a pharmacokinetic study after oral administration of Rubia cordifolia L. extract, revealing insights into how this compound is absorbed and metabolized in rats (Gao et al., 2016).
Identification in Plant Extracts
This compound has also been a subject of identification and analysis in plant extracts. Research has been conducted on methods for the rapid detection of compounds like this compound in plant materials. For instance, a study on mulberry leaves used mass spectrometry to detect polyhydroxylated alkaloids, highlighting the potential for these techniques in identifying active compounds like this compound in natural plants (Zhang et al., 2013).
Traditional Medicinal Uses
In traditional medicine, this compound and related compounds have been used for various purposes. For example, Lycium ruthenicum Murr., also known as black goji, contains petunidin derivatives including this compound. This fruit has been popular in traditional Chinese medicine, and recent studies have investigated its colorimetric properties, suggesting potential uses as natural colorants (Tang & Giusti, 2018).
作用機序
Munjistin is known for its anti-acne effect through anti-bacterial, anti-inflammatory, anti-oxidant and anti-androgen action . Docking poses of pseudopurpurin and this compound in the active sites of the protein-DNA complexes of DNA gyrase and DNA topoisomerase IV revealed their plausible molecular modes of action against Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-5-8-10(14(19)11(9)15(20)21)13(18)7-4-2-1-3-6(7)12(8)17/h1-5,16,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDISGVCDWLKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197277 | |
| Record name | Munjistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-06-8 | |
| Record name | Munjistin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Munjistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


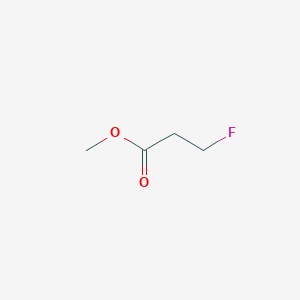
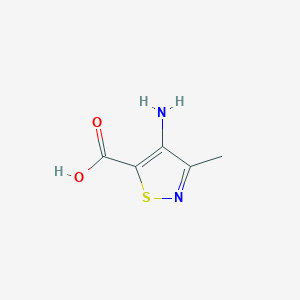
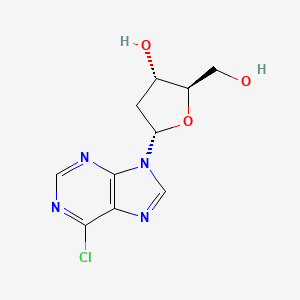


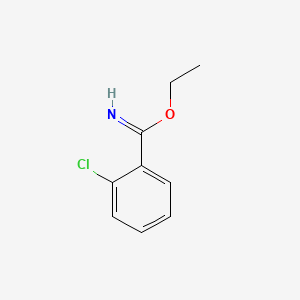
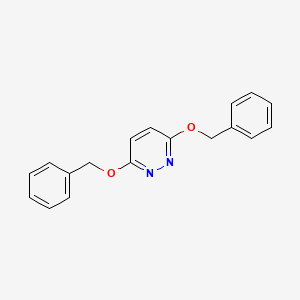

![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)

![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)
